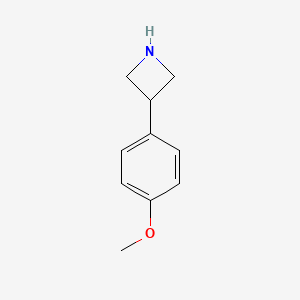

3-(4-Methoxyphenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMISQBTERXMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222476 | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-07-8 | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(4-Methoxyphenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1] Its unique conformational constraints and inherent ring strain bestow upon it physicochemical properties that offer distinct advantages over more common saturated heterocycles like piperidine and pyrrolidine.[1] The 3-aryl azetidine motif, in particular, has garnered significant attention as a versatile scaffold for developing novel therapeutics, especially for central nervous system (CNS) disorders.[2] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of a key exemplar of this class: 3-(4-Methoxyphenyl)azetidine. By delving into the causality behind synthetic strategies and exploring its role as a pharmacophore, this document serves as a vital resource for researchers aiming to leverage this valuable molecular entity.

I. Strategic Synthesis of this compound: A Methodological Deep Dive

The synthesis of the azetidine ring is a non-trivial endeavor due to the inherent ring strain of the four-membered system.[3] However, a number of robust synthetic strategies have been developed, primarily revolving around intramolecular cyclization. The synthesis of this compound can be approached through several well-established routes, each with its own set of advantages and mechanistic underpinnings.

A. Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of this compound points towards a key C-N bond formation as the final ring-closing step. This disconnection leads back to a 1,3-disubstituted propane backbone, where one terminus bears a good leaving group and the other a primary or secondary amine.

Caption: Retrosynthetic analysis of this compound.

B. Recommended Synthetic Pathway: Intramolecular Cyclization of a γ-Amino Alcohol Derivative

This is one of the most reliable and widely applicable methods for the synthesis of 3-substituted azetidines. The general workflow involves the preparation of a suitable γ-amino alcohol, activation of the hydroxyl group, and subsequent base-mediated intramolecular cyclization.

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of N-benzyl-2-(4-methoxyphenyl)ethan-1-amine

-

Rationale: This step introduces the nitrogen atom and one of the carbon atoms of the future azetidine ring. Benzylamine is a common choice for a protecting group that can be readily removed in the final step.

-

Procedure:

-

To a solution of 4-methoxyphenylacetaldehyde (1.0 eq) in methanol, add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the desired amine.

-

Step 2: Synthesis of 1-(benzylamino)-3-(4-methoxyphenyl)propan-2-ol

-

Rationale: This step introduces the remaining carbon atoms of the azetidine ring and the hydroxyl group that will be activated for cyclization.

-

Procedure:

-

To a solution of the amine from Step 1 (1.0 eq) in a suitable solvent (e.g., THF), add a Grignard reagent such as vinylmagnesium bromide (1.2 eq) at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The resulting allylic amine is then subjected to hydroboration-oxidation to yield the primary alcohol.

-

Step 3: Synthesis of 1-(benzylamino)-3-(4-methoxyphenyl)propan-2-yl methanesulfonate

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate makes it an excellent leaving group for the subsequent intramolecular nucleophilic substitution.

-

Procedure:

-

Dissolve the amino alcohol from Step 2 (1.0 eq) in dichloromethane at 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude mesylate is often used in the next step without further purification.

-

Step 4: Synthesis of 1-benzyl-3-(4-methoxyphenyl)azetidine

-

Rationale: This is the key ring-forming step. A strong base is used to deprotonate the amine, which then acts as a nucleophile to displace the mesylate, forming the strained four-membered ring.

-

Procedure:

-

Dissolve the crude mesylate from Step 3 in a polar aprotic solvent such as DMF.

-

Add a strong base, for example, sodium hydride (1.5 eq), at 0 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Carefully quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford the N-benzyl protected azetidine.

-

Step 5: Synthesis of this compound

-

Rationale: The final step is the removal of the benzyl protecting group to yield the free secondary amine, which is often the desired product for further derivatization.

-

Procedure:

-

Dissolve the N-benzyl azetidine from Step 4 in methanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

-

II. Physicochemical and Spectroscopic Properties

Due to the limited availability of experimentally determined data for this compound in the public domain, the following properties are based on data from closely related analogues and computational predictions. Researchers should verify these properties experimentally for their specific samples.

| Property | Value (Estimated) | Source/Analogue |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Melting Point | 85-95 °C | [4] |

| Boiling Point | 274 °C | [4] |

| Density | 1.051 g/cm³ | [4] |

| pKa | ~8.5-9.5 | Based on typical secondary amines |

| LogP | ~1.5-2.0 | Computational prediction |

| Solubility | Soluble in most organic solvents | General property of similar compounds |

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.15 (m, 2H, Ar-H)

-

δ 6.90-6.85 (m, 2H, Ar-H)

-

δ 3.90-3.80 (m, 2H, azetidine-CH₂)

-

δ 3.80 (s, 3H, OCH₃)

-

δ 3.60-3.50 (m, 2H, azetidine-CH₂)

-

δ 3.40-3.30 (m, 1H, azetidine-CH)

-

δ 2.5-2.0 (br s, 1H, NH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 158.5 (Ar-C-O)

-

δ 135.0 (Ar-C)

-

δ 128.0 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 55.2 (OCH₃)

-

δ 50.0 (azetidine-CH₂)

-

δ 38.0 (azetidine-CH)

-

-

IR (KBr, cm⁻¹):

-

3300-3400 (N-H stretch)

-

2950-2850 (C-H stretch)

-

1610, 1510 (C=C aromatic stretch)

-

1245 (C-O stretch, aryl ether)

-

1175 (C-N stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 163

-

III. Pharmacological Significance and Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists due to its potential to serve as a bioisosteric replacement for other common motifs, such as piperidine or even a phenyl ring, in bioactive molecules.[1] This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, which are desirable in drug candidates.[1]

A. Role as a Bioisostere

The rigid, three-dimensional structure of the azetidine ring allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The replacement of a more flexible or lipophilic group with the this compound moiety can be a powerful strategy in lead optimization to improve pharmacokinetic and pharmacodynamic profiles.

Caption: Bioisosteric replacement strategy using the azetidine scaffold.

B. Potential Therapeutic Areas

Derivatives of 3-aryl azetidines have shown promise in a variety of therapeutic areas, suggesting that this compound could be a valuable building block for the development of new drugs.

-

Central Nervous System (CNS) Disorders: Many 3-aryl azetidine derivatives have been investigated as ligands for monoamine transporters, including those for dopamine and serotonin.[5] This makes them attractive candidates for the treatment of depression, anxiety, and other neurological disorders.[6]

-

Anticancer Agents: The azetidine nucleus is a component of several anticancer agents. The rigid scaffold can be used to correctly position pharmacophoric groups for interaction with targets such as kinases or other enzymes involved in cell proliferation.

-

Antimicrobial and Antiviral Agents: The azetidine ring is a core component of many β-lactam antibiotics. While this compound is not a β-lactam, the azetidine scaffold itself has been explored for the development of novel non-lactam antimicrobial and antiviral compounds.[7]

C. Protocol for In Vitro Evaluation of Monoamine Transporter Inhibition

Given the prevalence of 3-aryl azetidines as monoamine transporter ligands, a common in vitro assay to assess the biological activity of this compound and its derivatives is a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Materials:

-

Cell membranes expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

-

Test compound: this compound.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

IV. Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established methodologies. The physicochemical properties of this scaffold, particularly its rigid three-dimensional structure and potential for improved pharmacokinetic profiles, make it an attractive bioisostere for more traditional pharmacophoric elements. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of the chemical space around this compound and related 3-aryl azetidines is poised to yield the next generation of innovative medicines. Further research into stereoselective synthetic routes and a more detailed elucidation of the pharmacological properties of this specific compound will undoubtedly unlock its full potential in drug discovery.

V. References

-

Zhang, Y., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2968-2971. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. --INVALID-LINK--

-

ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. --INVALID-LINK--

-

PrepChem. (n.d.). Synthesis of (B) (±)-(cis)-[(3-Azido-1-(4-methoxyphenyl)-2-oxo-4-azetidinyl)methoxy]acetic acid, methyl ester. --INVALID-LINK--

-

Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. --INVALID-LINK--

-

ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. --INVALID-LINK--

-

Cho, H. P., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6676-6680. --INVALID-LINK--

-

Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. --INVALID-LINK--

-

Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9819-9822. --INVALID-LINK--

-

TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. --INVALID-LINK--

-

Kirichok, A. A., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. --INVALID-LINK--

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. --INVALID-LINK--

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. --INVALID-LINK--

-

Synthesis of Azetidines. (n.d.). --INVALID-LINK--

-

ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. --INVALID-LINK--

-

Arkivoc. (n.d.). Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. --INVALID-LINK--

-

Lee, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(6), 664-668. --INVALID-LINK--

-

Popławska, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. --INVALID-LINK--

-

Popławska, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. --INVALID-LINK--

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. --INVALID-LINK--

-

Genty, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 523. --INVALID-LINK--

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). --INVALID-LINK--

-

Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Structural Elucidation of 3-(4-Methoxyphenyl)azetidine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(4-Methoxyphenyl)azetidine, a substituted azetidine with significant potential in medicinal chemistry and drug development. Azetidine scaffolds are integral to numerous bioactive molecules, and a thorough understanding of their structural characteristics is paramount for rational drug design and synthesis.[1] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The narrative emphasizes not only the "how" but also the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry.[1][2] Their strained ring system imparts unique conformational properties and metabolic stability, making them attractive moieties in the design of novel therapeutic agents. The substituent at the 3-position of the azetidine ring, in this case, a 4-methoxyphenyl group, significantly influences the molecule's steric and electronic properties, which in turn can modulate its biological activity. The structural confirmation of such molecules is a critical step in the drug discovery pipeline, ensuring the integrity of synthesized compounds and providing a solid foundation for structure-activity relationship (SAR) studies.

The Strategic Approach to Structural Verification

The definitive confirmation of the chemical structure of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategic workflow is designed to be a self-validating system, where the results from one technique corroborate the findings of another.

Caption: A strategic workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a detailed picture of the molecular connectivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2, H-4 (Azetidine) | 3.5 - 4.0 | Triplet (t) | 4H | Protons on carbons adjacent to the nitrogen atom are deshielded. |

| H-3 (Azetidine) | 3.8 - 4.3 | Quintet | 1H | Methine proton on the azetidine ring, coupled to the adjacent CH₂ groups. |

| Aromatic (ortho to OMe) | 6.8 - 7.0 | Doublet (d) | 2H | Protons on the aromatic ring shielded by the electron-donating methoxy group. |

| Aromatic (meta to OMe) | 7.1 - 7.3 | Doublet (d) | 2H | Aromatic protons deshielded relative to the ortho protons. |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |

| N-H (Azetidine) | 1.5 - 2.5 | Broad Singlet | 1H | Exchangeable proton, chemical shift can vary with solvent and concentration. |

Note: Predicted chemical shifts are based on general principles and data for similar compounds. Actual values may vary.[3][4]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-4 (Azetidine) | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| C-3 (Azetidine) | 35 - 45 | Methine carbon of the azetidine ring. |

| Aromatic (quaternary, C-O) | 158 - 162 | Aromatic carbon attached to the electron-donating methoxy group. |

| Aromatic (quaternary, C-Azetidine) | 135 - 145 | Aromatic carbon attached to the azetidine ring. |

| Aromatic (CH) | 114 - 130 | Aromatic carbons. |

| Methoxy (-OCH₃) | ~55 | Characteristic chemical shift for a methoxy carbon. |

Note: Predicted chemical shifts are based on general principles and data for similar compounds.[3][5]

Two-Dimensional NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this compound, it would show correlations between the H-3 proton and the H-2/H-4 protons of the azetidine ring, as well as correlations between the ortho and meta protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[5]

-

-

2D NMR Acquisition: Acquire COSY and HSQC spectra using standard pulse programs.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₃NO. The expected exact mass would be approximately 163.0997 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) leading to a fragment at [M-31]⁺.

-

Cleavage of the azetidine ring.

-

Formation of a benzylic cation from the 4-methoxyphenyl group.

-

| Technique | Expected m/z | Interpretation |

| EI-MS | 163 | Molecular Ion (M⁺) |

| 148 | [M - CH₃]⁺ | |

| 132 | [M - OCH₃]⁺ | |

| 121 | [C₈H₉O]⁺ (tropylium ion derivative) | |

| ESI-MS | 164 | [M+H]⁺ (protonated molecule) |

Note: Fragmentation is predictive and based on common fragmentation pathways.[6][7]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a direct insertion probe may be used for a solid sample.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the electrospray source and acquire the spectrum in positive ion mode.

-

EI-MS: Introduce the sample into the ionization chamber and acquire the spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 (broad) | N-H stretch | Secondary amine (azetidine) |

| 2850 - 3000 | C-H stretch (aliphatic) | Azetidine ring and methoxy group |

| 3000 - 3100 | C-H stretch (aromatic) | 4-methoxyphenyl group |

| 1610, 1510 | C=C stretch | Aromatic ring |

| 1250 | C-O stretch (asymmetric) | Aryl ether (methoxy group) |

| 1030 | C-O stretch (symmetric) | Aryl ether (methoxy group) |

| 1100 - 1200 | C-N stretch | Azetidine ring |

Note: These are characteristic ranges and actual peak positions may vary slightly.[8][9][10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.

The Importance of Crystallography

While spectroscopic methods provide strong evidence for the proposed structure, X-ray crystallography offers the ultimate proof. It is particularly valuable for confirming the substitution pattern on the azetidine and aromatic rings and for understanding the solid-state packing of the molecules.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[11]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map is used to build and refine the molecular model.[11][12][13]

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of this compound is a multi-faceted process that relies on the convergence of evidence from several powerful analytical techniques. By following the systematic and self-validating workflow outlined in this guide, researchers can confidently determine the structure of this and related molecules. The integration of NMR, MS, and IR spectroscopy provides a robust preliminary identification, which is then unequivocally confirmed by single-crystal X-ray crystallography. This rigorous approach ensures the scientific integrity of the synthesized compounds, a cornerstone of successful drug discovery and development.

References

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. studylib.net [studylib.net]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine [webbook.nist.gov]

- 7. Azetidine, 3-methyl-3-phenyl- [webbook.nist.gov]

- 8. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 9. Azetidine(503-29-7) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CAS number and molecular formula of 3-(4-Methoxyphenyl)azetidine

An In-depth Technical Guide to 3-(4-Methoxyphenyl)azetidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable scaffold due to its unique combination of stability and inherent ring strain, which can be harnessed for further chemical modifications.[1][2] This document details the fundamental chemical and physical properties of this compound, outlines common synthetic strategies, discusses its reactivity, and explores its applications as a key building block in the development of novel therapeutic agents, particularly in oncology.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its application in research and development.

1.1. Core Identifiers

-

Chemical Name: this compound

-

Synonyms: Azetidine, 3-(4-methoxyphenyl)-[6]

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for experimental design, including solubility and reaction condition selection.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [6][7] |

| Melting Point | 85-95 °C | [6][7] |

| Boiling Point | 274.1 °C at 760 mmHg | [6][7] |

| Density | 1.051 g/cm³ | [6][7] |

| Flash Point | 105.7 °C | [7] |

| Topological Polar Surface Area | 21.3 Ų | [7] |

| Canonical SMILES | COC1=CC=C(C=C1)C2CNC2 | [7] |

| InChI Key | JBMISQBTERXMTI-UHFFFAOYSA-N | [7] |

Synthesis and Characterization

The synthesis of azetidines can be challenging compared to their five- and six-membered counterparts due to ring strain.[1] However, several reliable methods have been developed.[8][9] A common and effective strategy involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.

2.1. Generalized Synthetic Workflow

The synthesis of 3-substituted azetidines often proceeds via the cyclization of a 1,3-difunctionalized propane backbone. The choice of protecting groups (PG) on the nitrogen atom is critical for managing reactivity and ensuring high yields.

Caption: Generalized workflow for the synthesis of this compound.

2.2. Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example based on established methodologies for azetidine synthesis.[8][9]

-

Activation: A suitable precursor, such as 2-(4-methoxyphenyl)-1,3-propanediol, is converted to a derivative with better leaving groups. This is typically achieved by mesylation or tosylation of the hydroxyl groups using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

-

Amination & Cyclization: The resulting bis-mesylate or bis-tosylate is then reacted with a primary amine (often a protected form like benzylamine to allow for later deprotection). The reaction is performed in a polar aprotic solvent such as DMF or acetonitrile with a base like potassium carbonate. The initial reaction is an Sₙ2 displacement of one leaving group, followed by an intramolecular Sₙ2 reaction where the nitrogen attacks the second electrophilic carbon, closing the four-membered ring.

-

Deprotection (if necessary): If a protecting group like benzyl or Boc is used, a final deprotection step is required. N-benzyl groups are commonly removed via catalytic hydrogenation (H₂, Pd/C), while Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography on silica gel or crystallization, to yield pure this compound.

2.3. Spectroscopic Characterization

Confirmation of the structure is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected characteristics are as follows:

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the aromatic protons of the methoxyphenyl group (two doublets in the ~6.8-7.2 ppm range), a singlet for the methoxy group protons (~3.8 ppm), and complex multiplets for the azetidine ring protons. The CH proton at the 3-position would appear as a quintet or multiplet, while the four CH₂ protons on the ring would likely appear as two distinct multiplets due to their diastereotopic nature. The N-H proton would appear as a broad singlet, the position of which is solvent-dependent.

-

¹³C NMR (Carbon NMR): The spectrum would display signals for the six aromatic carbons (four unique signals due to symmetry), one methoxy carbon (~55 ppm), and three signals for the azetidine ring carbons (one CH and two CH₂).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion for [M+H]⁺ at m/z 164.1.

-

Infrared (IR) Spectroscopy: Key peaks would include N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1610 and 1510 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1250 cm⁻¹).

Reactivity and Chemical Utility

The chemical behavior of this compound is dominated by two key features: the nucleophilic secondary amine and the strained four-membered ring.

-

N-Functionalization: The secondary amine is a nucleophilic center and can be readily functionalized via alkylation, acylation, sulfonylation, or reductive amination. This allows for the straightforward introduction of diverse substituents at the N1 position, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.

-

Ring-Opening Reactions: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it more reactive than pyrrolidines or piperidines.[2] Under appropriate conditions (e.g., with strong nucleophiles or under Lewis acidic catalysis), the ring can be opened. This strain-release reactivity provides access to highly functionalized acyclic amines, which are themselves valuable synthetic intermediates.[1]

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a "privileged" motif in drug design.[2][10] It acts as a rigid, three-dimensional building block that can improve physicochemical properties and provide novel intellectual property space. This compound, in particular, serves as a versatile starting material for creating libraries of compounds for biological screening.

4.1. Scaffold for Anticancer Agents

Research has demonstrated that derivatives of this compound possess significant potential as anticancer agents.[3][4] By modifying the N1 position and the aromatic ring, chemists have developed compounds with potent activity against various human cancer cell lines.

Caption: Role as a scaffold in developing anticancer agents.[3][4]

For instance, a series of thiourea compounds incorporating the this compound moiety were synthesized and evaluated for their in vitro anticancer activity.[3] Several of these derivatives displayed potent efficacy against a panel of human cancer cell lines, with some showing greater potency than the standard chemotherapy drug Doxorubicin in specific cell lines.[3] Further studies identified derivatives that act as potential inhibitors of human topoisomerase IIα, a critical enzyme involved in DNA replication and a validated target for cancer therapy.[4]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed toxicity, handling, and disposal information.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the unique reactivity of the azetidine ring, provides a robust platform for generating novel molecular architectures. Its demonstrated utility in the synthesis of potent anticancer agents underscores its importance for medicinal chemists. This guide provides the core technical information required for researchers to effectively incorporate this compound into their research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound | 7215-07-8 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. Synthesis of Azetidines [manu56.magtech.com.cn]

- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Literature Review on the Discovery and Synthesis of 3-Aryl-Azetidines

Abstract

The 3-aryl-azetidine motif has rapidly evolved from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure, serving as a bioisostere for various cyclic and acyclic moieties, offers a compelling strategy for modulating the physicochemical properties and biological activity of therapeutic candidates.[1] This in-depth technical guide provides a comprehensive overview of the key discoveries and synthetic advancements that have enabled the widespread exploration of this valuable scaffold. We will delve into the causal relationships behind pivotal experimental choices, present detailed protocols for seminal synthetic methods, and offer insights into the ongoing evolution of strategies for accessing these structurally intriguing molecules.

Introduction: The Strategic Value of the 3-Aryl-Azetidine Core

The azetidine ring, a four-membered saturated nitrogen heterocycle, imparts a unique conformational rigidity that is highly sought after in drug design.[2] The incorporation of an aryl group at the 3-position introduces a vector for interaction with biological targets while simultaneously influencing properties such as lipophilicity and metabolic stability. This strategic combination has led to the successful application of 3-aryl-azetidines in the development of novel therapeutics targeting a diverse range of biological systems, including central nervous system (CNS) receptors and microbial enzymes.[1] For instance, derivatives of 3-aryl-azetidines have shown promise as modulators of neurotransmitter transporters, such as the gamma-aminobutyric acid (GABA) transporter (GAT-1), highlighting their potential in treating neurological disorders like epilepsy and anxiety.[1]

The inherent ring strain of the azetidine nucleus not only defines its three-dimensional shape but also presents both a challenge and an opportunity in its synthesis.[3][4] Early synthetic efforts were often hampered by low yields and limited substrate scope. However, the persistent interest from the medicinal chemistry community has fueled the development of a sophisticated and diverse synthetic arsenal for the construction of this privileged scaffold. This guide will explore the key milestones in this synthetic journey, from classical cyclization strategies to modern catalytic methodologies.

Foundational Strategies: Building the Azetidine Ring

The construction of the 3-aryl-azetidine framework has been approached from several fundamental perspectives, primarily involving the formation of the strained four-membered ring through intramolecular cyclization or the direct functionalization of a pre-existing azetidine core.

Intramolecular Cyclization of Acyclic Precursors

One of the most established routes to azetidines involves the intramolecular cyclization of 1,3-difunctionalized propane derivatives. This approach relies on the formation of a C-N bond to close the four-membered ring.

A classic example is the reaction of primary amines with 1,3-dielectrophiles, such as 2,4-dibromobutyrates.[5] While conceptually straightforward, these reactions often require forcing conditions and can be plagued by competing polymerization and elimination side reactions, leading to diminished yields.[5]

A significant advancement in this area came with the use of microwave irradiation to promote the cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium, offering a more efficient and environmentally friendly alternative.[6]

More refined methods have focused on the cyclization of γ-amino alcohols, where the hydroxyl group is activated in situ. This strategy avoids the need for harsh reagents and has been successfully applied to the synthesis of a variety of substituted azetidines.

The Dawn of Catalysis: Enabling New Pathways to 3-Aryl-Azetidines

The advent of modern catalytic methods has revolutionized the synthesis of 3-aryl-azetidines, providing milder reaction conditions, improved functional group tolerance, and access to previously unattainable structural complexity.

Palladium-Catalyzed C-H Arylation: A Direct Approach

A paradigm-shifting development in the synthesis of 3-aryl-azetidines has been the application of palladium-catalyzed C-H activation. This powerful strategy allows for the direct introduction of an aryl group at the C3 position of the azetidine ring, obviating the need for pre-functionalized starting materials.

The Gaunt group demonstrated a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines, showcasing the potential of this approach.[7] More recently, protocols for the site-selective palladium-catalyzed C-H arylation of pentacyclic triterpenoids bearing a picolinamide-directed azetidine moiety have been developed, further expanding the utility of this methodology.[8]

Iron-Catalyzed Thiol Alkylation: Accessing 3-Aryl-3-Sulfanyl Azetidines

A mild and efficient method for the synthesis of 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed alkylation of thiols with N-Cbz-azetidin-3-ols.[9][10] This reaction proceeds via an azetidine carbocation intermediate and tolerates a broad range of thiols and azetidinols.[9][10] The resulting 3-aryl-3-sulfanyl azetidines are valuable building blocks that can be further elaborated, for example, through oxidation to the corresponding sulfoxides and sulfones.[9]

Experimental Protocol: Iron-Catalyzed Synthesis of Benzyl 3-((4-(tert-butyl)phenyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate [9]

-

To a solution of FeCl₃ (6.1 mg, 0.0375 mmol) and 4-(tert-butyl)benzenethiol (166 mg, 1.00 mmol) in toluene (1.0 mL), add azetidinol 1 (156 mg, 0.50 mmol).

-

Stir the reaction mixture at 40 °C for 15 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

-

Separate the layers and extract the aqueous portion with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired product.

Gold-Catalyzed Intermolecular Oxidation of Alkynes

A flexible and stereoselective synthesis of chiral azetidin-3-ones, which are versatile precursors to 3-aryl-azetidines, has been achieved through a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides.[11] This method avoids the use of toxic and potentially explosive diazo compounds, instead generating a reactive α-oxo gold carbene intermediate from a benign alkyne.[11]

Modern Strategies: Expanding the Synthetic Toolkit

Recent innovations have continued to broaden the accessibility and diversity of 3-aryl-azetidines, with a focus on modularity, stereocontrol, and the use of novel starting materials.

Ring Expansion of Aziridines

The ring expansion of aziridines offers a powerful and often stereoselective route to azetidines.[3] For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity.[2] This transformation is believed to proceed through an ylide-type mechanism, with the strain of the methylene aziridine promoting a ring-opening/ring-closing cascade.[2]

Hiyama Cross-Coupling of 3-Iodoazetidines

The Hiyama cross-coupling reaction provides a reliable method for the synthesis of 3-arylazetidines from 3-iodoazetidine and arylsilanes under mild reaction conditions.[6] This approach offers good yields and broad functional group tolerance, making it a valuable tool for the late-stage functionalization of the azetidine core.

Modular Synthesis via Azetidinylation Reagents

A modular approach to 3,3-disubstituted azetidines, including 3-aryl derivatives, has been developed, providing rapid access to a wide range of analogs.[12] This strategy often involves the functionalization of pre-formed azetidine building blocks, allowing for the systematic exploration of structure-activity relationships.

Data Summary: A Comparative Overview of Synthetic Methodologies

| Methodology | Key Reagents | Typical Yields | Key Advantages | Limitations | Reference |

| Iron-Catalyzed Thiol Alkylation | FeCl₃, Thiol, Azetidinol | High | Mild conditions, broad substrate scope | Requires pre-formed azetidinol | [9][10] |

| Gold-Catalyzed Alkyne Oxidation | Gold(I) catalyst, N-propargylsulfonamide | Good to Excellent | Stereoselective, avoids diazo compounds | Precursor synthesis required | [11] |

| [3+1] Ring Expansion | Rhodium catalyst, Methylene aziridine, Diazo compound | High | High stereoselectivity, complex products | Requires strained aziridine precursor | [2] |

| Hiyama Cross-Coupling | Palladium catalyst, 3-Iodoazetidine, Arylsilane | Good | Mild conditions, good functional group tolerance | Requires 3-iodoazetidine | [6] |

| Palladium-Catalyzed C-H Arylation | Palladium catalyst, Azetidine, Aryl halide | Moderate to Good | Direct functionalization, atom-economical | Can require directing groups, regioselectivity can be a challenge | [8] |

Mechanistic Insights and Workflow Visualizations

Proposed Mechanism for Iron-Catalyzed Thiol Alkylation

Caption: Proposed mechanism for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.

Workflow for the [3+1] Ring Expansion of Methylene Aziridines

References

- 1. benchchem.com [benchchem.com]

- 2. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]

Foreword: The Rationale for Investigating 3-(4-Methoxyphenyl)azetidine

An In-Depth Technical Guide to the Preliminary Biological Screening of 3-(4-Methoxyphenyl)azetidine

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a unique three-dimensional geometry and conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1][3] While often overshadowed by its famous β-lactam cousins (azetidin-2-ones), the broader class of azetidine derivatives has demonstrated an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4]

The specific compound, this compound, combines this promising heterocyclic core with a 4-methoxyphenyl moiety. This group is a common feature in numerous pharmacologically active molecules, known to engage in favorable interactions with various biological targets.[5][6][7] The convergence of these two structural motifs provides a strong impetus for a systematic biological investigation.

This guide presents a logical, multi-tiered framework for the preliminary biological screening of this compound. It is designed not as a rigid protocol but as a strategic blueprint, explaining the causality behind each experimental choice to empower researchers to uncover the compound's therapeutic potential efficiently. The methodologies described are foundational, robust, and optimized for an initial exploration of bioactivity, forming a self-validating system to generate reliable primary data.

Part 1: The Strategic Screening Cascade

A tiered approach is essential for the cost-effective and scientifically sound evaluation of a novel chemical entity.[8][9] Our proposed cascade begins with broad, high-throughput assays to cast a wide net for potential activity, followed by more targeted investigations based on initial findings or structural hypotheses. In vitro testing is the cornerstone of this preliminary phase, providing crucial data on cellular effects while adhering to ethical considerations by reducing the initial need for animal testing.[8][10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Ring Strain and Conformational Dynamics of 3-(4-Methoxyphenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates.[1] Its utility is intrinsically linked to its inherent ring strain, a feature that distinguishes it from more flexible, unstrained heterocycles. This guide provides a detailed examination of the ring strain in the azetidine core, focusing specifically on 3-(4-Methoxyphenyl)azetidine. We will dissect the conformational preferences dictated by the interplay between the puckered four-membered ring and the steric and electronic demands of the 3-aryl substituent. Furthermore, this document outlines the key experimental and computational methodologies required to characterize these structural features, providing a robust framework for researchers aiming to leverage this privileged scaffold in drug design.

The Azetidine Ring: A Calculated Imbalance of Stability and Reactivity

The four-membered azetidine ring occupies a unique position in the landscape of saturated nitrogen heterocycles. Its reactivity is fundamentally driven by a significant ring strain, yet it possesses greater stability and is easier to handle than the highly reactive three-membered aziridine.[2][3] This balance makes it an ideal building block in drug discovery.

Quantifying Ring Strain

The total strain energy of a cyclic molecule is a sum of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). The azetidine ring's strain energy of approximately 25.4 kcal/mol is intermediate between that of aziridine and the virtually strain-free pyrrolidine.[4] This stored energy makes the C-N and C-C bonds susceptible to cleavage under specific conditions, a property that can be exploited in strain-release-driven synthesis.[3][5]

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) | Relative Stability |

| Aziridine | 3 | 27.7[4] | Low |

| Azetidine | 4 | 25.4 [4] | Moderate |

| Pyrrolidine | 5 | 5.4[4] | High |

The Puckered Conformation: A Strategy for Strain Alleviation

To mitigate the severe torsional strain that would exist in a planar conformation, the azetidine ring adopts a non-planar, puckered geometry.[2] This puckering is a dynamic process where one of the ring atoms deviates from the plane formed by the other three. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for the parent, unsubstituted azetidine in the gas phase. This fundamental structural feature creates two distinct substituent positions at the C3 atom: pseudo-axial and pseudo-equatorial.

Influence of the 3-(4-Methoxyphenyl) Substituent

The introduction of a substituent at the C3 position, such as the 4-methoxyphenyl group, profoundly influences the conformational equilibrium of the azetidine ring. The size and electronic nature of this group dictate its preferred orientation.

Conformational Preference: Pseudo-Equatorial Dominance

For a bulky substituent like the 4-methoxyphenyl group, the pseudo-equatorial position is strongly favored to minimize steric hindrance. In a pseudo-axial orientation, the aryl group would experience significant 1,3-diaxial interactions with the hydrogen atoms on C2 and C4, creating a sterically disfavored conformation. The pseudo-equatorial conformer places the large group away from the bulk of the ring, resulting in a lower overall energy state.

While a dynamic equilibrium between the two puckered conformers exists, the energy barrier for ring inversion is significant enough that the molecule will predominantly reside in the lower-energy, pseudo-equatorial state at room temperature.

Predicted Structural Parameters

| Parameter | Predicted Value / Observation | Justification |

| C3 Substituent Orientation | Predominantly Pseudo-Equatorial | Minimizes 1,3-diaxial steric interactions. |

| Ring Puckering Angle | 30-40° | Consistent with substituted azetidines, allowing strain relief. |

| C2-C3-C4 Bond Angle | ~87-89° | Typical for a four-membered ring, indicative of significant angle strain. |

| N1-C2/N1-C4 Bond Lengths | ~1.47 Å | Standard C-N single bond length in a strained ring. |

| C2-C3/C4-C3 Bond Lengths | ~1.54 Å | Standard C-C single bond length in a strained ring. |

Methodologies for Conformational Characterization

A definitive understanding of the conformational landscape requires a combination of experimental spectroscopy and computational modeling.

Experimental Workflow: NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy in solution is the primary tool for elucidating the preferred conformation and dynamic behavior.

Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The multiplicity and coupling constants (³J) of the ring protons (H2, H3, H4) provide initial clues about the dihedral angles and, by extension, the ring pucker.

-

COSY (Correlation Spectroscopy) Acquisition: Run a standard COSY experiment to confirm proton-proton connectivities within the azetidine ring and the methoxyphenyl substituent.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: This is the critical experiment for determining spatial proximity.

-

Set a mixing time appropriate for a small molecule (typically 500-800 ms).

-

Self-Validating System: The presence of strong NOE cross-peaks between the C3-proton and the pseudo-axial protons on C2 and C4 would confirm a pseudo-equatorial orientation of the 4-methoxyphenyl group. Conversely, the absence of these correlations and the presence of NOEs to the pseudo-equatorial protons would suggest a pseudo-axial substituent, which is not expected.

-

-

Data Analysis: Integrate cross-peak volumes in the NOESY spectrum to quantify internuclear distances, which can be compared against distances derived from computationally modeled structures.

Computational Chemistry Workflow

In silico modeling provides quantitative insights into the energies of different conformers and the barriers to their interconversion.

Protocol: DFT-Based Conformational Search

-

Structure Building: Construct the 3D model of this compound in a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to identify low-energy conformers, including both pseudo-axial and pseudo-equatorial possibilities.

-

Geometry Optimization: Subject the identified low-energy conformers to full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step provides accurate geometries and relative energies.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures.

-

Self-Validating System: The absence of imaginary frequencies confirms that each structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state, which is useful for calculating the energy barrier for ring inversion.

-

-

Analysis: Compare the relative energies of the pseudo-axial and pseudo-equatorial conformers to determine the thermodynamically favored state. The calculated geometric parameters (bond lengths, angles, dihedral angles) can be directly compared to experimental data if available.

Reactivity and Implications in Drug Discovery

The defined, rigid conformation and inherent strain of this compound are not mere structural curiosities; they are key drivers of its utility in medicinal chemistry.

-

Strain-Driven Reactivity: The ring strain activates the azetidine core, making it susceptible to ring-opening reactions by nucleophiles, often under acidic conditions that protonate the ring nitrogen.[6] This reactivity can be harnessed for further functionalization or can be a consideration for metabolic stability.[6]

-

Structural Rigidity and Vector Control: Unlike flexible linkers, the puckered azetidine ring holds the 3-substituent in a well-defined spatial orientation. This rigidity reduces the entropic penalty upon binding to a biological target and allows medicinal chemists to project the 4-methoxyphenyl group into a specific region of a binding pocket with high precision.

-

Improved Physicochemical Properties: The inclusion of the polar nitrogen atom within a small, constrained ring often leads to improved solubility and reduced lipophilicity compared to analogous carbocyclic systems, which are desirable properties for CNS-targeted drugs and other therapeutics.[7]

Conclusion

The ring strain of this compound is a defining characteristic that governs its structure, reactivity, and ultimately, its value in drug development. The interplay between angle and torsional strain forces the ring into a puckered conformation, and the steric bulk of the 3-aryl substituent dictates a strong preference for the pseudo-equatorial position. This creates a rigid, three-dimensional scaffold that can be exploited to achieve potent and selective interactions with biological targets. A thorough understanding of these principles, validated through the synergistic use of NMR spectroscopy and computational modeling, is essential for any scientist seeking to rationally design and implement the next generation of azetidine-based therapeutics.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational rigidity, coupled with a favorable balance of stability and reactivity, offers a powerful tool for modulating the pharmacological properties of bioactive molecules. This guide provides a comprehensive exploration of the azetidine scaffold's pharmacological potential, delving into its fundamental physicochemical properties, synthetic strategies, and diverse applications in drug discovery. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage the azetidine motif in the design and development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

For decades, the synthesis of azetidines was considered a significant challenge, limiting their exploration in medicinal chemistry. However, recent advancements in synthetic methodologies have unlocked access to a diverse array of functionalized azetidine building blocks. This has led to a surge in their incorporation into drug candidates, where they often serve as bioisosteric replacements for more common saturated heterocycles like piperidine and pyrrolidine, or even planar aromatic rings.

The growing interest in azetidines stems from their unique structural and physicochemical properties:

-

Conformational Rigidity: The strained four-membered ring imparts a high degree of rigidity, which can pre-organize substituents into well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: Incorporation of an azetidine moiety can lead to improvements in key drug-like properties, including aqueous solubility and metabolic stability, while simultaneously increasing the fraction of sp³ centers, a desirable trait in modern drug design.

-

Novel Chemical Space: Azetidines provide access to largely unexplored chemical space, offering opportunities to develop novel intellectual property and overcome challenges associated with existing pharmacophores.

The utility of the azetidine scaffold is evidenced by its presence in marketed drugs such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib.

Strategic Incorporation of the Azetidine Scaffold: A Design-Oriented Approach

The decision to incorporate an azetidine into a drug candidate should be a strategic one, driven by a clear understanding of its potential impact on the molecule's properties. The following workflow outlines a logical approach to leveraging this privileged scaffold.

Caption: A workflow for the strategic incorporation of azetidine scaffolds in drug discovery.

Synthetic Strategies for Accessing Functionalized Azetidines

The historical challenge of synthesizing azetidines has been largely overcome by modern organic chemistry. A variety of reliable methods are now available to the medicinal chemist.

Key Synthetic Approaches

| Synthetic Method | Description | Key Advantages | Representative Reference |

| Intramolecular Cyclization | Cyclization of γ-amino alcohols, γ-haloamines, or other suitably functionalized acyclic precursors. | Often straightforward and allows for good control over stereochemistry. | De Kimpe et al. (1994) |

| [2+2] Cycloadditions | Photochemical or metal-catalyzed cycloaddition of imines and alkenes (Aza Paternò-Büchi reaction). | Provides direct access to the azetidine core with the potential for high stereoselectivity. | Schindler's laboratory (2020) |

| Ring Contraction | Contraction of larger rings, such as pyrrolidines, to form the azetidine nucleus. | Can provide access to unique substitution patterns. | Blanc group (2014) |

| Iodocyclization | Stereoselective cyclization of homoallylamines using iodine to yield functionalized 2-(iodomethyl)azetidines. | High yields and good stereocontrol for specific substitution patterns. | Fossey and co-workers |

Experimental Protocol: Iodocyclization of a Homoallylamine

This protocol is adapted from the work of Fossey and co-workers for the synthesis of functionalized 2-(iodomethyl)azetidine derivatives.

Materials:

-

Homoallylamine (1.0 equiv)

-

Iodine (3.0 equiv)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of the homoallylamine in acetonitrile, add sodium bicarbonate.

-

Add iodine portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-(iodomethyl)azetidine.

Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry to verify the structure and purity of the product. The stereochemistry can be confirmed by NOE experiments or X-ray crystallography if a suitable crystal is obtained.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the azetidine scaffold is reflected in its wide range of biological activities.

Diverse Biological Activities

Compounds containing the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer

-

Antibacterial

-

Antiviral

-

Anti-inflammatory

-

Central Nervous System (CNS) disorders

Case Study: Azetidine Amides as STAT3 Inhibitors

A compelling example of the power of the azetidine scaffold is the development of potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.

Researchers optimized a series of proline-based STAT3 inhibitors by replacing the five-membered proline ring with a four-membered azetidine ring. This strategic modification resulted in a significant boost in potency.

| Compound | Scaffold | STAT3 DNA-binding IC₅₀ (µM) |

| Proline Analog (3) | Proline | 2.4 |

| Azetidine Analog (5a) | Azetidine | 0.55 |

Data adapted from J. Med. Chem. 2021, 64, 1, 638–663

The improved potency of the azetidine analogs suggests that the more constrained four-membered ring presents the key binding functionalities in a more favorable orientation for interaction with the STAT3 protein. Further SAR studies on this series explored modifications to other parts of the molecule to improve cell permeability and other physicochemical properties, leading to analogs with sub-micromolar potencies and high-affinity binding to STAT3.

Azetidines as GABA Uptake Inhibitors

Azetidine derivatives have also been explored as conformationally constrained analogs of GABA and β-alanine for their potential as GABA uptake inhibitors. Structure-activity relationship studies revealed that azetidin-2-ylacetic acid derivatives with specific lipophilic moieties exhibited the highest potency at the GAT-1 transporter. This highlights how the azetidine core can be used to rigidly position functional groups to probe the binding pockets of transporters and receptors.

Caption: The logic behind improved activity upon azetidine incorporation.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique combination of structural rigidity and favorable physicochemical properties makes it an attractive motif for enhancing the potency, selectivity, and drug-like characteristics of therapeutic agents. As synthetic methodologies continue to evolve, providing access to an even greater diversity of substituted azetidines, the scope of their application is set to expand further. The continued exploration of azetidine-containing compounds will undoubtedly lead to the discovery of novel and improved therapies for a wide range of diseases.

An In-depth Technical Guide to the Initial Exploration of 3-(4-Methoxyphenyl)azetidine Derivatives

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates.[1][2] This technical guide provides a comprehensive exploration of 3-(4-Methoxyphenyl)azetidine derivatives, a class of compounds demonstrating significant potential in drug discovery. We will delve into the strategic rationale behind their synthesis, detailing key methodologies and the mechanistic underpinnings of these reactions. Furthermore, this guide will illuminate the pharmacological landscape of these derivatives, with a particular focus on their activity as monoamine transporter inhibitors and their potential as anticancer agents. Structure-activity relationships (SAR) will be analyzed to provide a framework for future optimization efforts. Detailed experimental protocols for synthesis and characterization, alongside visual representations of synthetic pathways and biological mechanisms, are included to equip researchers, scientists, and drug development professionals with the foundational knowledge for their own investigations into this promising chemical space.

Introduction: The Strategic Value of the this compound Scaffold

The four-membered azetidine ring, a saturated heterocycle containing a single nitrogen atom, occupies a unique space in medicinal chemistry. Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines and piperidines, provides a rigid framework that can pre-organize substituents for optimal interaction with biological targets.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity, crucial attributes for successful therapeutic agents.[1]

The incorporation of a 3-aryl substituent, specifically the 4-methoxyphenyl group, further enhances the drug-like properties of the azetidine core. The 4-methoxyphenyl moiety is a common feature in many biologically active compounds.[4] Its methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially modulating target engagement and metabolic stability.[4] The phenyl ring itself provides a scaffold for further functionalization and can engage in favorable pi-stacking or hydrophobic interactions within a protein's binding pocket.

This guide will focus on the initial exploration of this compound derivatives, providing a technical roadmap for their synthesis, characterization, and preliminary biological evaluation.

Synthesis and Mechanistic Insights

The construction of the 3-aryl-azetidine core can be achieved through several synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Key Synthetic Strategies

Two primary and versatile approaches for the synthesis of this compound derivatives are:

-